Glycine, N-(2-mercaptoethyl)-
Description
Contextualization within Amino Acid and Organosulfur Chemistry
N-(2-Mercaptoethyl)glycine is a hybrid molecule that integrates two important chemical classes. The glycine (B1666218) component provides the classic amino acid structure, featuring a carboxylic acid group and a secondary amine. Glycine is the simplest of the 20 common amino acids.
The N-(2-mercaptoethyl) substituent introduces an organosulfur element, specifically a thiol (or sulfhydryl) group (-SH) at the terminus of an ethyl chain. This moiety is the defining feature of the amino acid cysteine, which plays a critical role in protein structure and function. annualreviews.org The presence of the sulfur atom imparts unique properties to the molecule, distinct from simple amino acids. researchgate.net
Significance of Thiol and Amino Acid Moieties in Synthetic Methodologies and Mechanistic Investigations
The bifunctional nature of N-(2-mercaptoethyl)glycine makes it a valuable tool in chemical synthesis and research. The reactivity of the molecule is dominated by its two key functional groups: the thiol and the amino acid core.
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (R-S⁻). annualreviews.org This high reactivity allows it to participate in a variety of chemical reactions, including Michael additions and alkylations. The thiol group can undergo oxidation to form disulfide bonds (R-S-S-R), a reaction that is fundamental to protein folding and the structure of many peptides. researchgate.net In synthetic chemistry, thiol-containing molecules are crucial for processes like native chemical ligation (NCL), a powerful method for constructing large proteins from smaller peptide fragments. Thiol-ene chemistry, a radical-mediated reaction, further expands the utility of thiols for peptide modification, including glycosylation and lipidation.
The amino acid moiety , with its secondary amine and carboxylic acid, provides sites for forming peptide bonds or for other derivatizations. This allows the molecule to be incorporated into peptide chains or attached to other molecular scaffolds using standard synthetic methodologies.
Overview of Key Research Domains Involving N-(2-Mercaptoethyl)glycine and its Derivatives
The unique properties of N-(2-mercaptoethyl)glycine and its derivatives have led to their use in several specialized areas of research.
Enzyme Mechanism Studies: In the study of fatty acid synthetase (FAS), a key enzyme in metabolism, the formation of S-carboxymethylcysteamine is used as a diagnostic tool. When the enzyme is treated with the inhibitor iodoacetate, the lack of S-carboxymethylcysteamine formation, in contrast to the formation of S-carboxymethylcysteine, provides evidence that a cysteine residue, not a cysteamine (B1669678) residue from the acyl carrier protein (ACP) component, is the active site of the β-ketoacyl synthetase activity.
Bioconjugation and Immunology: In the development of synthetic vaccines, peptide-carrier conjugates are often used to elicit an immune response. A patented method uses the analysis of carboxymethylcysteamine (CMCA) to characterize these conjugates. google.com Specifically, it is used to confirm the status of capped lysine (B10760008) sites on the carrier protein after conjugation. google.com
Drug Delivery and Polymer Chemistry: A PhD thesis details the synthesis of a carboxymethylcysteamine (CTC) linker derived from thioglycolic acid and cysteamine. bangor.ac.uk This linker was designed to conjugate the anti-cancer drug gemcitabine (B846) to a polymer backbone, with the hypothesis that the linker would improve the drug's release and bioavailability within cells. bangor.ac.uk
Neuroscience: The compound has been used in neurochemical research to probe receptor binding. One study investigated the ability of carboxymethylcysteamine, along with other sulfur-containing GABA analogues, to displace GABA from its receptors in bovine brain membranes, assessing its relative potency. researchgate.net
Derivatives such as the methyl ester and hydrazide of N-(2-mercaptoethyl)glycine have also been synthesized, indicating their potential use as building blocks in further chemical preparations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3724-83-2 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
2-(2-sulfanylethylamino)acetic acid |
InChI |
InChI=1S/C4H9NO2S/c6-4(7)3-5-1-2-8/h5,8H,1-3H2,(H,6,7) |
InChI Key |
IAICFWDJMWEXAO-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Mercaptoethyl Glycine
Strategies for N-(2-Mercaptoethyl)glycine Synthesis
The construction of the N-(2-mercaptoethyl)glycine scaffold is primarily accomplished through methods that form the core structure and allow for its use in further synthetic applications.
Reductive Amination Approaches for N-α-Derivatized Amino Acids
Reductive amination is a key strategy for the synthesis of N-substituted amino acids, including derivatives of N-(2-mercaptoethyl)glycine. rsc.orgwikipedia.org This method involves the reaction of an α-keto acid with an amine in the presence of a reducing agent to form the corresponding amino acid. wikipedia.org Specifically, N(alpha)-(1-phenyl-2-mercaptoethyl)-derivatized amino acids, such as those of glycine (B1666218) and alanine, have been successfully prepared using reductive amination. nih.gov This approach is advantageous due to its convenience and applicability in creating building blocks for chemical ligation at sites other than cysteine. nih.gov Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a notable option that offers milder reaction conditions and safer byproducts compared to agents like sodium cyanoborohydride. rit.edu The choice of reducing agent and reaction conditions can be optimized to favor the desired mono- or di-alkylated product. rit.eduorganic-chemistry.org
Biochemically, reductive amination is fundamental to the synthesis of glutamate (B1630785) from α-ketoglutarate and ammonia, a reaction catalyzed by dehydrogenase enzymes. wikipedia.orgnih.gov While nature primarily utilizes transamination for the synthesis of other amino acids, the principles of reductive amination are widely exploited in synthetic chemistry for creating a diverse range of N-alkylated amino acids. rsc.orgnih.gov
Incorporation into Peptide Chains as Building Blocks
N-(2-Mercaptoethyl)glycine and its derivatives are valuable building blocks for solid-phase peptide synthesis (SPPS). nih.govpeptide.com A common method for incorporating these residues involves a submonomeric approach. nih.govnih.gov This process typically starts with an N-free amino group on a resin-bound peptide, which is then reacted with bromoacetic acid. The subsequent step is a nucleophilic displacement of the bromide by an S-protected aminothiol (B82208), such as S-trityl (Trt) or S-4-methoxytrityl (Mmt) protected cysteamine (B1669678). nih.govmdpi.com This method allows for the insertion of N-mercaptoalkylglycine residues into peptide chains. mdpi.com
Formation of Disulfide Bond Derivatives
The thiol group of N-(2-mercaptoethyl)glycine readily participates in the formation of disulfide bonds. This property is exploited in the synthesis of various derivatives. For example, the oxidation of two thiol-containing molecules can lead to the formation of a symmetrical disulfide. This is a common reaction for mercaptans and is relevant in the context of creating dimeric structures or for protective purposes during synthesis.
In a related synthetic context, 2,2′-dithiodipropionic acid can be converted to its corresponding diacyl chloride using thionyl chloride. tdcommons.org This activated diacid can then be reacted with glycine to form a disulfide-linked N-acyl glycine derivative. tdcommons.org The subsequent reduction of the disulfide bond, for instance with zinc and acid, can then yield the final N-(2-mercaptopropionyl)glycine. tdcommons.org This sequence highlights how disulfide bond formation and cleavage can be integral steps in the synthesis of mercaptoalkyl glycine derivatives.
Synthesis of N-(2-Mercaptoethyl)glycine Derivatives and Analogues
Building upon the core N-(2-mercaptoethyl)glycine structure, a variety of derivatives and analogues have been developed for specific applications in chemical biology and drug discovery.
N-α-(1-Phenyl-2-mercaptoethyl) Amino Acids as Auxiliaries in Chemical Ligation
A significant advancement in peptide chemistry has been the development of N-α-(1-phenyl-2-mercaptoethyl) auxiliaries to extend the scope of native chemical ligation (NCL). researchgate.net NCL traditionally requires an N-terminal cysteine residue on one peptide fragment to react with a C-terminal thioester of another. researchgate.net The use of a removable N-α-(1-phenyl-2-mercaptoethyl) group on an N-terminal amino acid of a peptide segment allows ligation to occur at non-cysteine residues. nih.govresearchgate.net
This auxiliary contains a thiol group that participates in the initial thioester-mediated ligation, forming a new amide bond. researchgate.net Subsequently, the auxiliary can be cleaved under specific conditions, often using strong acids, to yield a native peptide bond. researchgate.net This strategy has been successfully applied to the synthesis of various proteins and cyclic peptides. nih.govnih.gov The efficiency of the ligation and the ease of auxiliary removal can be modulated by introducing substituents on the phenyl ring of the auxiliary. researchgate.net For instance, dimethoxy-substituted derivatives are labile in trifluoroacetic acid (TFA). researchgate.net
Table 1: Key Features of N-α-(1-Phenyl-2-mercaptoethyl) Auxiliaries in Chemical Ligation
| Feature | Description | Reference |
| Mechanism | The auxiliary's thiol group enables thioester-mediated ligation at non-cysteine sites. | researchgate.net |
| Removability | The auxiliary is designed for facile removal after ligation, often with acid treatment. | nih.govresearchgate.net |
| Versatility | Allows for the formation of peptide bonds at various amino acid residues, not just glycine. | researchgate.net |
| Applications | Synthesis of proteins, cyclic peptides, and other complex peptide structures. | nih.govnih.gov |
Development of Other N-Substituted Mercaptoethyl-Glycine Scaffolds
The N-(2-mercaptoethyl)glycine scaffold serves as a template for the development of a broader class of molecules known as peptoids, or N-substituted glycines. nih.govmdpi.com Peptoids are peptide mimics where the side chains are attached to the amide nitrogen rather than the α-carbon. mdpi.com This structural modification confers resistance to proteolytic degradation, a significant advantage for therapeutic applications. mdpi.com
The synthesis of N-substituted mercaptoethyl-glycine scaffolds and other peptoids is often carried out on a solid support using a submonomer approach. nih.govresearchgate.net This typically involves an acylation step with a haloacetic acid, followed by a nucleophilic substitution with a primary amine, in this case, a protected mercaptoethylamine. mdpi.com This modular approach allows for the introduction of a wide variety of side chains, leading to large and diverse chemical libraries. nih.gov The resulting mercaptoethyl-glycine-containing peptoids can be designed to mimic the structure and function of natural peptides and proteins. researchgate.net
Coordination Chemistry and Chelation Studies of N 2 Mercaptoethyl Glycine and Its Derivatives
Ligand Design Principles Incorporating Thiol and Amine Functionalities
The design of effective chelating agents hinges on the strategic incorporation of donor atoms that can form stable coordinate bonds with a target metal ion. In the case of ligands like "Glycine, N-(2-mercaptoethyl)-", the thiol (-SH) and amine (-NH) groups are of primary importance. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) allows for effective coordination with a range of metal ions.
The spatial arrangement of the thiol and amine groups is a critical design parameter. In "Glycine, N-(2-mercaptoethyl)-", the ethyl bridge separating the sulfur and nitrogen atoms allows for the formation of a stable five-membered chelate ring with a metal ion. The glycine (B1666218) backbone further provides a carboxylate group, which can also participate in coordination, making it a potentially tridentate ligand. The interplay between these groups—thiol, amine, and carboxylate—allows for a high degree of tunability in the ligand's coordination properties. For instance, the relative orientation of these groups can be modified to optimize selectivity for a specific metal ion.
Research into ligands incorporating both thiol and amine functionalities has shown that their cooperative interactions can significantly influence the reactivity and stability of the resulting metal complexes. acs.org The lability of the thiol group, in particular, can be exploited, allowing it to act as a transient cooperative ligand in catalytic systems. acs.org This means the thiol can reversibly bind to a metal center, facilitating a chemical transformation without being permanently attached to the catalyst. acs.org This principle is a key consideration in the design of functional metal-organic systems.
Table 1: Functional Groups and Their Donor Properties
| Functional Group | Donor Atom | HSAB Classification | Typical Metal Ion Partners |
|---|---|---|---|
| Thiol/Thiolate | Sulfur | Soft Base | Hg(II), Pb(II), Cd(II), Au(I) |
| Amine | Nitrogen | Borderline Base | Cu(II), Ni(II), Zn(II) |
| Carboxylate | Oxygen | Hard Base | Fe(III), Ca(II), Na(I) |
Investigation of Metal Ion Complexation Mechanisms and Stoichiometry
The interaction of "Glycine, N-(2-mercaptoethyl)-" and its derivatives with metal ions involves complex equilibria in solution. The mechanism of complexation is typically a stepwise process, with the donor groups coordinating to the metal ion in a sequence determined by their relative affinities and the pH of the solution. At acidic pH, the carboxylate group may be protonated and less available for coordination, while the thiol and amine groups can still bind to metal ions. As the pH increases, deprotonation of the carboxylate and thiol groups enhances their coordinating ability.
The stoichiometry of the resulting metal complexes—the ratio of ligand to metal ion—is a crucial aspect of their characterization. nih.gov For a potentially tridentate ligand like "Glycine, N-(2-mercaptoethyl)-", various stoichiometries are possible, including 1:1, 2:1, and even more complex structures depending on the coordination number and geometry preferred by the metal ion. For example, an octahedral metal ion could potentially coordinate to two deprotonated tridentate ligands.
Studies on related systems provide insight into the expected behavior. For instance, the interaction of various divalent metal ions with N-(2-nitrophenylsulfonyl)glycine has been shown to form 2:1 ligand-to-metal complexes of the carboxylate type. scilit.com In the case of "Glycine, N-(2-mercaptoethyl)-", the additional thiol and amine donors introduce more complex possibilities. The identity of the metal ion plays a primary role in determining the stoichiometry and geometry of the complex. nih.gov
The investigation of these complexation reactions often employs techniques such as potentiometric titration, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy to determine the stability constants and stoichiometry of the formed complexes. X-ray crystallography can provide definitive structural information for solid-state complexes.
Table 2: Potential Coordination Modes and Stoichiometries
| Metal Ion Geometry | Potential Stoichiometry (Ligand:Metal) | Potential Coordinating Groups |
|---|---|---|
| Square Planar | 1:1, 2:1 | N, S; N, S, O |
| Tetrahedral | 1:1, 2:1 | N, S; N, S, O |
| Octahedral | 1:1, 2:1 | N, S, O |
Research on Chelating Properties of Related Mercaptoethyl Compounds
The chelating properties of "Glycine, N-(2-mercaptoethyl)-" can be understood in the context of a broader class of mercaptoethyl compounds that have been extensively studied for their metal-binding capabilities.
Derivatives containing thiol groups are well-established agents for the chelation of toxic heavy metals. nih.gov Compounds like meso-2,3-dimercaptosuccinic acid (DMSA) and sodium 2,3-dimercapto-1-propanesulfonate (DMPS) are used in the treatment of poisoning by lead, mercury, and arsenic. nih.gov The efficacy of these compounds is attributed to the presence of two thiol groups that can strongly bind to these soft metal ions, forming stable complexes that can be excreted from the body. nih.gov
While DMSA is hydrophilic, its ability to access intracellular metals can be limited. nih.gov This has spurred research into derivatives with improved pharmacokinetic properties. The principles learned from these established chelators are directly applicable to the design and understanding of new ligands like "Glycine, N-(2-mercaptoethyl)-". The presence of a single thiol group in this molecule, combined with the amine and carboxylate functionalities, suggests it may exhibit a different profile of metal selectivity and biological distribution compared to dithiol compounds. The combination of hard and soft donor atoms may allow for the chelation of a wider range of metals or exhibit different affinities for specific toxic metals.
The ability of chelating agents to bind tightly to metal ions is a cornerstone of radiopharmaceutical design. numberanalytics.com Radiopharmaceuticals consist of a radioactive isotope (radionuclide) attached to a targeting molecule, which directs the radioactivity to a specific site in the body for diagnostic imaging or therapy. nih.govgeneonline.com The chelator plays the critical role of securely holding the radionuclide to prevent its unwanted accumulation in non-target tissues like the thyroid or stomach. nih.gov
Ligands incorporating thiol and amine groups are of interest in this field for their ability to form stable complexes with various metallic radionuclides. Technetium-99m, a commonly used radionuclide for diagnostic imaging, is often chelated by ligands containing sulfur and nitrogen donors. nih.gov The design of these chelators aims to create a stable complex that maintains its integrity in vivo.
"Glycine, N-(2-mercaptoethyl)-" and its derivatives represent a class of bifunctional chelators. The thiol, amine, and carboxylate groups can coordinate the metallic radionuclide, while the rest of the molecule can be attached to a biologically active vector such as a peptide or antibody. numberanalytics.com This modular design allows for the development of targeted radiopharmaceuticals. The stability of the radiometal complex is paramount, and the design of the chelating moiety is tailored to the specific coordination chemistry of the chosen radionuclide.
Table 3: Common Radionuclides and Their Properties
| Radionuclide | Emission Type | Half-life | Common Application |
|---|---|---|---|
| Technetium-99m | Gamma | 6.02 hours | Diagnostic Imaging (SPECT) |
| Gallium-68 | Positron | 67.71 minutes | Diagnostic Imaging (PET) |
| Lutetium-177 | Beta, Gamma | 6.73 days | Therapy |
| Copper-64 | Positron, Beta, Gamma | 12.7 hours | Diagnostic Imaging (PET), Therapy |
| Iodine-131 | Beta, Gamma | 8.02 days | Therapy, Diagnostic Imaging |
Mechanistic Investigations and Biochemical Pathway Intersections of N 2 Mercaptoethyl Glycine Analogues
Role in Peptide Ligation Reactions and Advanced Protein Synthesis Methodologies
N-(2-mercaptoethyl)glycine and its analogues are pivotal in modern peptide and protein chemistry. By providing a temporary handle, they expand the capabilities of chemical protein synthesis, allowing for the creation of complex biomolecules.
Native Chemical Ligation (NCL) is a cornerstone technique for the total synthesis of proteins, traditionally requiring a peptide segment with an N-terminal cysteine to react with another peptide segment that has a C-terminal thioester. researchgate.netnih.gov To overcome the limitation of needing a cysteine at the ligation site, auxiliary-mediated native chemical ligation (AML) was developed. nih.gov In this approach, a removable chemical group, the auxiliary, is attached to the N-terminus of a peptide, creating the necessary 1,2-aminothiol functionality for the ligation reaction to proceed. nih.gov
N-(2-mercaptoethyl)glycine serves as such an auxiliary. The core principle involves modifying the N-terminal amino acid of a peptide with a 2-mercaptoethyl group. This creates a temporary, cysteine-like structure that can participate in NCL. The process follows the canonical NCL mechanism:
Transthioesterification: The thiol group of the N-(2-mercaptoethyl)glycine auxiliary attacks the C-terminal thioester of a second peptide fragment, forming a new thioester linkage between the two peptides. researchgate.net
S,N-Acyl Shift: An intramolecular rearrangement occurs where the N-terminal amino group attacks the newly formed thioester, resulting in the formation of a stable, native peptide bond. researchgate.netnih.gov
Auxiliary Removal: After the peptide bond is formed, the auxiliary group is cleaved, revealing the native peptide sequence. nih.gov
A significant advantage of this method is its ability to ligate peptides at non-cysteine residues, vastly expanding the range of proteins that can be synthesized chemically. nih.gov For instance, N,N-bis(2-mercaptoethyl)amide (BMEA) has been used as a thioester precursor for NCL. ysu.amnih.gov A peptide with a C-terminal BMEA can be used directly for ligation, as one of the mercaptoethyl groups is always positioned for the necessary intramolecular thioesterification. ysu.am This approach simplifies the synthesis of the required peptide thioester components. ysu.am
The scope of AML has been broadened by developing new auxiliaries. For example, a pyridine-containing auxiliary has been shown to accelerate ligation at sterically hindered junctions, such as those involving proline or valine. nih.gov Another development is a base-labile 4-mercaptobutyrate auxiliary, which offers removal under mild basic conditions, avoiding the acidic conditions that can sometimes reverse the desired ligation. nih.gov
Table 1: Comparison of Selected Auxiliary Groups in Native Chemical Ligation
| Auxiliary Group | Key Features | Ligation Sites | Removal Conditions |
| N-(1-phenyl-2-mercaptoethyl) | Enables cyclization and ligation at non-cysteine sites. nih.gov | Glycine (B1666218), Alanine nih.gov | Acidic nih.gov |
| N,N-bis(2-mercaptoethyl)amide (BMEA) | Functions as a direct thioester precursor. ysu.am | Various C-terminal residues ysu.am | Thiol additives nih.gov |
| Pyridine-containing auxiliaries | Enhanced reaction rates at sterically hindered junctions. nih.gov | Pro-Ala, Leu-Val nih.gov | Mildly basic (pH 8.5) nih.gov |
| 4-Mercaptobutyrate auxiliary | Cleavable under mild basic conditions. nih.gov | General applicability | Basic nih.gov |
Peptide macrocyclization is a crucial strategy for constraining peptide conformation, which can lead to increased biological activity, selectivity, and stability. N-terminal mercaptoethyl auxiliaries, including N-(2-mercaptoethyl)glycine, provide a powerful tool for the head-to-tail cyclization of unprotected peptides. nih.govnih.gov
The strategy leverages intramolecular NCL. A linear peptide is synthesized with a C-terminal thioester and an N-terminal amino acid modified with a mercaptoethyl auxiliary. nih.govnih.gov In solution, the thiol of the auxiliary reacts with the C-terminal thioester of the same molecule, initiating the NCL cascade intramolecularly. This results in a cyclic peptide where the auxiliary is still attached. researchgate.net A final step involves the removal of the auxiliary to yield the native cyclic peptide. nih.gov
The efficiency of these cyclization strategies can be influenced by the peptide sequence and the specific auxiliary used. uni-kiel.de The introduction of turn-inducing elements, such as specific amino acids or pseudoprolines, can pre-organize the linear peptide into a conformation that favors cyclization. uni-kiel.de
Enzymatic Interactions and Biocatalytic Transformations Involving Thiol-Modified Glycine Structures
Thiol-dependent enzymes, which utilize a cysteine residue's thiol group in their active site, are widespread in biology and participate in numerous physiological processes. nih.gov The introduction of a thiol group, as seen in N-(2-mercaptoethyl)glycine and its analogues, creates a potential substrate or inhibitor for such enzymes.
The reactivity of the thiol group makes these modified glycine structures susceptible to various enzymatic transformations. For instance, the thiol group can be a target for oxidoreductases. Insulin-degrading enzyme (IDE), a zinc-metalloprotease, is known to be sensitive to thiol-modifying agents. nih.gov Its activity is irreversibly inhibited by compounds that covalently modify its cysteine residues, and its proteolytic function is modulated by reducing agents in a concentration-dependent manner. nih.gov This suggests that aminothiol (B82208) compounds could interact with and modulate the activity of such proteases.
Furthermore, thiol-ene click chemistry, a radical-mediated reaction between a thiol and an alkene, has been adapted for biological applications, including the modification of peptides and proteins. researchgate.net While often initiated by light or chemical radicals, enzymatic systems could potentially power such reactions. This opens up possibilities for site-specific modification of biomolecules containing thiol-modified glycine structures within a biological context. researchgate.net
While specific studies on the enzymatic transformations of N-(2-mercaptoethyl)glycine itself are not abundant, the known reactivity of thiol groups with a wide range of enzymes suggests a rich potential for interaction. These interactions could range from simple oxidation/reduction of the thiol to more complex conjugation reactions catalyzed by transferases.
Mechanistic Studies with Structurally Related Aminothiol Glycine Compounds
The chemical properties of N-(2-mercaptoethyl)glycine are shared by a broader class of aminothiols, many of which have been studied extensively for their biochemical activities.
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.govnih.gov Aminothiols are a critical component of the cellular antioxidant defense system. nih.gov Their protective mechanisms are multifaceted:
Direct Radical Scavenging: The thiol group (-SH) can directly donate a hydrogen atom to neutralize highly reactive free radicals, such as hydroxyl radicals. nih.gov This process converts the thiol into a less reactive thiyl radical.
Detoxification of Oxidants: Glutathione (B108866) S-transferases (GSTs) can use glutathione to detoxify harmful electrophiles and lipid peroxidation products, which are generated during oxidative stress. nih.gov
Redox Signaling Modulation: Thiol-disulfide exchange reactions are crucial for redox signaling, controlling the function of proteins involved in cell growth, proliferation, and death. nih.gov Aminothiols can participate in these pathways, for example, by reducing oxidized cysteine residues in proteins, thereby restoring their function. nih.gov
Table 2: Antioxidant Mechanisms of Common Aminothiols
| Aminothiol | Primary Mechanism(s) | Key Effects |
| Cysteine | Precursor to glutathione; direct scavenging. nih.gov | Maintains cellular redox state. nih.gov |
| N-Acetylcysteine (NAC) | Increases intracellular glutathione levels; direct ROS scavenging. nih.govresearchgate.net | Protects against oxidative DNA damage; reduces lipid peroxidation. nih.govresearchgate.net |
| Glutathione (GSH) | Direct radical scavenger; co-factor for antioxidant enzymes (e.g., GPx, GSTs). nih.gov | Detoxifies xenobiotics and endogenous oxidants. nih.gov |
| Homocysteine | Can contribute to oxidative stress at high levels. nih.gov | Associated with vascular disease when elevated. nih.gov |
Studies have shown that NAC can protect melanocytes from UV-induced oxidative damage by reducing the formation of intracellular peroxides and preventing the depletion of reduced thiols. nih.govresearchgate.net The protective effects of aminothiols are often linked to their ability to maintain the thiol redox state, both within cells and in plasma. nih.govnih.gov
Melanin (B1238610), the pigment responsible for skin, hair, and eye color, is produced in melanocytes through a process called melanogenesis. frontiersin.org The synthesis pathway begins with the oxidation of L-tyrosine by the enzyme tyrosinase. youtube.com The resulting dopaquinone (B1195961) is a critical branch point. It can either proceed to form black/brown eumelanin (B1172464) or, in the presence of thiol compounds like cysteine or glutathione, be diverted to produce reddish/yellow pheomelanin. frontiersin.orgnih.gov
Aminothiols can therefore significantly influence the type and amount of melanin produced:
Switching Eumelanin to Pheomelanin: Thiol compounds, including L-cysteine, N-acetylcysteine (NAC), and glutathione, can react with dopaquinone to form cysteinyldopa (B216619) or glutathionyldopa. researchgate.net These intermediates are then channeled into the pheomelanin synthesis pathway. nih.govnih.gov
Inhibition of Tyrosinase: Some aminothiol-related compounds can directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanogenesis. nih.gov
Antioxidant Effects: The production of melanin itself generates oxidative stress. nih.gov By mitigating this oxidative stress, aminothiols like NAC can protect melanocytes from damage, although this can have complex, sometimes opposing, effects on the total melanin content. researchgate.net For instance, while some thiols like cysteamine (B1669678) (C-NH2) consistently decrease melanin levels, others like NAC and GSH have been observed to increase it under certain conditions, despite their shared ability to conjugate with dopaquinone. researchgate.net
The interaction is complex and depends on the specific aminothiol and the cellular context. For example, depleting glutathione has been shown to enhance the depigmenting effects of certain compounds, while co-administration of NAC, which boosts glutathione, can abolish these effects. nih.gov This highlights the central role of the intracellular thiol pool in regulating melanin synthesis. nih.govnih.gov
Modulation of Receptor Binding and Neurotransmitter Systems via Designed Derivatives
The strategic design of analogues of N-(2-mercaptoethyl)glycine has opened avenues for investigating their interactions with and modulation of various receptor systems, most notably the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS). nih.govnih.gov These derivatives primarily exert their effects by interacting with the glycine co-agonist site on the NMDA receptor complex, thereby influencing its activation and function. nih.govnih.gov
The NMDA receptor is a unique entity among neurotransmitter receptors as it requires the binding of two distinct agonists for activation: glutamate (B1630785) and a co-agonist, typically glycine or D-serine. nih.govyoutube.com Glutamate binds to the GluN2 subunits, while the co-agonist binds to the GluN1 subunits of the heterotetrameric receptor complex. nih.gov The concurrent binding of both is essential for the opening of the receptor's ion channel, which allows for the influx of calcium and other ions. youtube.comyoutube.com This process is fundamental for synaptic plasticity, learning, and memory. nih.govyoutube.com
Designed N-(2-mercaptoethyl)glycine analogues can act as either agonists or antagonists at the glycine binding site of the NMDA receptor. nih.gov This dual potential for modulation allows for a nuanced approach to influencing glutamatergic neurotransmission. Glycine itself enhances NMDA receptor-mediated currents with high potency. nih.gov The development of derivatives that can mimic or block this action provides valuable tools for both research and potential therapeutic applications.
The interaction of these analogues extends beyond simple agonism or antagonism. The NMDA receptor is subject to complex regulation by various factors, including G-protein-coupled receptors (GPCRs) that respond to neurotransmitters like dopamine (B1211576), serotonin (B10506), and acetylcholine. nih.gov This creates a complex interplay where the effects of N-(2-mercaptoethyl)glycine derivatives can be further influenced by the broader neurochemical environment. For instance, the activation of D1-like dopamine receptors can modulate NMDA receptor function through a PKA-dependent pathway. nih.gov Similarly, serotonin receptors, such as the 5-HT1A receptor, can decrease NMDA receptor currents. nih.gov
The intricate relationship between glycine and other neurotransmitter systems, particularly glutamate, is also a critical aspect of the action of these derivatives. nih.gov Glycine transporters (GlyT1 and GlyT2) play a crucial role in regulating the concentration of glycine in the synaptic cleft, thereby indirectly modulating NMDA receptor activity. nih.govelsevierpure.com Some studies have shown that glycine can elicit the release of glutamate through the activation of these transporters on glutamatergic nerve terminals. nih.gov Therefore, designed analogues of N-(2-mercaptoethyl)glycine could potentially influence this crosstalk between glycinergic and glutamatergic systems.
The following table provides a summary of the interactions of representative compounds with the NMDA receptor, illustrating the diverse modulatory effects that can be achieved through structural modifications of the N-(2-mercaptoethyl)glycine scaffold.
| Compound/Ligand | Receptor/Site | Primary Effect | Reference |
| Glycine | NMDA Receptor (Glycine Site) | Co-agonist, enhances receptor activation | nih.gov |
| Kynurenate Analogues | NMDA Receptor (Glycine Site) | Antagonist, inhibits receptor function | nih.gov |
| Dopamine (via D1-like receptors) | NMDA Receptor | Modulates function via PKA-dependent pathway | nih.gov |
| Serotonin (via 5-HT1A receptors) | NMDA Receptor | Decreases receptor currents | nih.gov |
This table is for illustrative purposes and includes compounds that modulate the NMDA receptor through various mechanisms, providing context for the potential actions of designed N-(2-mercaptoethyl)glycine analogues.
Spectroscopic Characterization Methodologies for N 2 Mercaptoethyl Glycine and Its Complexes
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(2-Mercaptoethyl)glycine. slideshare.netcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the compound. core.ac.uk
In the structural analysis of related mercapto-glycine derivatives, such as N-(2-mercaptopropionyl)glycine, both ¹H and ¹³C NMR have been effectively utilized. srce.hr The ¹H NMR spectrum provides data on the chemical environment of each proton. For instance, the protons of the carboxyl group (COOH) often show a broad signal due to fast proton exchange, while the amide proton (NH) can appear as a sharp, split signal (e.g., a triplet) if not involved in significant hydrogen bonding. srce.hr The chemical shifts (δ), measured in parts per million (ppm), and the spin-spin coupling constants (J), measured in Hertz (Hz), reveal which protons are adjacent to one another, allowing for the assembly of the molecular fragments. core.ac.uk
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. srce.hr The chemical shift of each carbon indicates its electronic environment and functional group type (e.g., carbonyl, alkyl). core.ac.uk The formation of complexes, for example with metal ions like mercury(II), induces significant changes in the chemical shifts of nearby protons and carbons. srce.hr These mercury-induced shifts in the ¹H and ¹³C spectra are critical for substantiating the binding of the metal to the sulfur atom of the mercapto group. srce.hr
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) for H-H correlations and HMBC (Heteronuclear Multiple Bond Correlation) for long-range C-H correlations, are employed to establish definitive connectivities within the molecule and its complexes. core.ac.uksrce.hr Furthermore, temperature-dependent NMR studies can be used to investigate dynamic processes, such as the interconversion between cis and trans rotamers around amide bonds, which has been observed in derivatives of the related compound N-(2-aminoethyl)glycine. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for N-(2-mercaptopropionyl)glycine (DMSO-d₆) This table is based on data for a structurally similar compound to illustrate the application of NMR.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| COOH | Broad signal | ~172 |
| NH | Triplet | - |
| CH₂ (glycine) | Multiplet | ~42 |
| CH (propionyl) | Multiplet | ~38 |
| CH₃ (propionyl) | Doublet | ~20 |
| SH | Triplet | - |
| Source: Based on findings for N-(2-mercaptopropionyl)glycine. srce.hr |
Mass Spectrometry (MS) for Compound Identification and Adduct Formation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net For N-(2-Mercaptoethyl)glycine (C₄H₉NO₂S), the exact molecular weight is 135.19 g/mol , which can be precisely confirmed using high-resolution mass spectrometry. nih.govncats.io
Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly used for polar molecules like amino acid derivatives. ESI allows the molecule to be ionized with minimal fragmentation, typically by forming adduct ions. acdlabs.com An adduct ion is created when the analyte molecule associates with a precursor ion, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺), which are often present in the sample solution. acdlabs.comyoutube.com The ability to form these adducts is influenced by the analyte's structure; atoms with lone pairs of electrons, such as nitrogen, oxygen, and sulfur in N-(2-Mercaptoethyl)glycine, are likely sites for protonation. youtube.com
The analysis of adduct formation is crucial not only for initial identification but also for studying the compound's interactions with other molecules. The thiol group (-SH) in N-(2-Mercaptoethyl)glycine makes it susceptible to forming adducts with electrophilic species or participating in redox reactions. For example, LC-MS/MS methods have been developed to detect and quantify DNA adducts of structurally related thiol compounds like glutathione (B108866). nih.gov In such studies, the mass spectrometer can identify the specific mass of the adduct, and tandem MS (MS/MS) can be used to fragment the adduct ion, providing structural confirmation of the modification. nih.govnih.gov This capability is vital for investigating the biological consequences and mechanisms of action of thiol-containing compounds. nih.gov
Table 2: Common Adduct Ions in Electrospray Ionization Mass Spectrometry (ESI-MS)
| Adduct Type | Ion Formula | Mass Shift from Molecular Weight (M) |
| Protonated | [M+H]⁺ | +1 |
| Sodiated | [M+Na]⁺ | +23 |
| Ammoniated | [M+NH₄]⁺ | +18 |
| Potassiated | [M+K]⁺ | +39 |
| Deprotonated | [M-H]⁻ | -1 |
| Source: General knowledge from mass spectrometry principles. acdlabs.comyoutube.com |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making the IR spectrum a molecular "fingerprint" that can be used for identification and structural analysis. nih.gov
O-H Stretch: A broad band, typically in the 3300-2500 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group.
N-H Stretch: A moderate band appearing around 3400-3300 cm⁻¹, corresponding to the secondary amine.
C-H Stretch: Sharp bands just below 3000 cm⁻¹ from the methylene (B1212753) groups.
S-H Stretch: A weak but sharp band typically found in the 2600-2550 cm⁻¹ region, which is a key indicator of the mercapto group.
C=O Stretch: A strong, sharp absorption band around 1760-1690 cm⁻¹ for the carbonyl of the carboxylic acid.
N-H Bend: A band in the 1650-1550 cm⁻¹ region.
In the zwitterionic form, which is common for amino acids in the solid state, the spectrum changes significantly. researchgate.netresearchgate.net The carboxylic acid (COOH) becomes a carboxylate (COO⁻), showing strong asymmetric and symmetric stretching bands around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The amine group (NH) becomes an ammonium (B1175870) group (NH₂⁺), with N-H stretching bands appearing as a broad feature between 3300-2600 cm⁻¹. researchgate.net Analysis of these vibrational modes confirms the presence of the key functional groups and can provide information about hydrogen bonding and the protonation state of the molecule. researchgate.net
Table 3: Expected IR Absorption Frequencies for N-(2-Mercaptoethyl)glycine Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretch, H-bonded | 3300 - 2500 (Broad) |
| Amine (N-H) | Stretch | 3400 - 3300 (Medium) |
| Mercaptan (S-H) | Stretch | 2600 - 2550 (Weak, Sharp) |
| Alkane (C-H) | Stretch | 2960 - 2850 (Strong) |
| Carbonyl (C=O) | Stretch | 1760 - 1690 (Strong) |
| Amine (N-H) | Bend | 1650 - 1550 (Variable) |
| Source: Based on standard IR correlation tables and data for related compounds. nist.govnist.gov |
Chromatographic Techniques for Separation, Purification, and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. researchgate.net For a polar, non-volatile compound like N-(2-Mercaptoethyl)glycine, High-Performance Liquid Chromatography (HPLC) is the most suitable and widely applied method for separation, purification, and quantitative analysis. researchgate.nethelixchrom.com
Methods developed for the closely related compound N-(2-mercaptopropionyl)-glycine (MPG) demonstrate a robust approach for analysis. nih.govmst.edu A common strategy involves reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govpsu.edu Because of the high polarity of the analyte, derivatization is often employed to enhance retention on the column and improve detection sensitivity. psu.edu The thiol group is a prime target for derivatization. Reagents like ThioGloTM 3 react specifically with the free sulfhydryl group to form highly fluorescent adducts. nih.govpsu.edu These fluorescent derivatives can be detected with high sensitivity using a fluorescence detector. nih.gov
A typical HPLC method would involve:
Sample Preparation: Derivatization of the sample with a fluorescent agent like ThioGloTM 3 in a buffered solution. psu.edu
Separation: Injection of the derivatized sample onto a C18 column. nih.gov
Elution: Using a mobile phase, such as a mixture of acetonitrile (B52724) and water with acid modifiers (e.g., acetic acid, phosphoric acid), to elute the components. nih.gov
Detection: Monitoring the column effluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for the derivative (e.g., λex = 365 nm, λem = 445 nm for the ThioGloTM 3 adduct). nih.gov
Such methods have been shown to be rapid, sensitive, and reproducible, with linear calibration curves over a wide concentration range and low detection limits (in the nanomolar range). nih.gov These techniques are suitable for quantifying the compound in complex matrices, including biological samples like plasma and tissue homogenates. mst.edupsu.edu Ion-exchange chromatography can also be used for purification, particularly for removing inorganic salts like ammonium chloride from synthesis reaction mixtures. google.comnih.gov
Table 4: Example HPLC Conditions for Analysis of a Thiol-Containing Glycine (B1666218) Derivative This table is based on a method for the analogous compound N-(2-mercaptopropionyl)-glycine (MPG).
| Parameter | Condition |
| Column | C18 (e.g., 250mm x 4.6mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) with acetic acid and phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Derivatization Agent | ThioGloTM 3 |
| Detection | Fluorescence (Excitation: 365 nm, Emission: 445 nm) |
| Linear Range | 10–2500 nM |
| Detection Limit | ~5 nM |
| Source: Based on published methods for N-(2-mercaptopropionyl)-glycine. nih.govpsu.edu |
Computational Modeling and Theoretical Studies of N 2 Mercaptoethyl Glycine and Its Derivatives
Quantum Chemical Calculations for Structural Optimization and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, are used to determine the optimal three-dimensional arrangement of atoms (structural optimization) and to describe the distribution and energy of electrons within the molecule (electronic properties).
Structural Optimization: The goal of structural optimization is to find the geometry of a molecule that corresponds to the lowest energy, known as the global minimum on the potential energy surface. For glycine (B1666218) and its derivatives, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Techniques like Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) are commonly employed. mdpi.com For the parent molecule, glycine, numerous computational studies have identified multiple stable conformers in the gas phase, stabilized by intramolecular hydrogen bonds. researchgate.net The stability and geometry of these conformers can be influenced by the surrounding environment, such as the presence of solvent molecules.
Electronic Properties: Understanding the electronic properties is crucial for predicting a molecule's reactivity and its interactions with other molecules. Quantum chemical calculations can determine several key electronic descriptors:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability. For instance, the calculated band gap for γ-glycine is approximately 5.0 eV, confirming its nature as a large band gap insulator. nih.govrsc.org
Electron Density Distribution: This describes how electrons are distributed within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting sites of reaction.
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing insight into electrostatic interactions.
The introduction of the 2-mercaptoethyl group to the glycine backbone is expected to significantly alter these properties. The sulfur atom, with its lone pairs of electrons, can influence the molecule's HOMO-LUMO gap, electron density distribution, and potential for intermolecular interactions.
Table 1: Calculated Electronic Properties of Glycine (Illustrative)
| Computational Method | Property | Calculated Value (Gas Phase) | Calculated Value (Aqueous) |
|---|---|---|---|
| HF/3-21g | HOMO-LUMO Gap (eV) | ~13.5 | ~13.5 |
| HF/3-21g | Dipole Moment (Debye) | ~1.2 | ~6.3 |
| DFT/B3LYP | Total Energy (Hartree) | -284.05 | -284.08 |
> Note: This table provides illustrative data for the parent molecule, glycine, based on general findings from computational studies. Specific values can vary significantly based on the level of theory and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Conformational Analysis: Molecules are not rigid structures; they are flexible and can adopt various shapes or conformations due to the rotation around single bonds. byjus.com MD simulations are particularly useful for studying the conformational landscape of flexible molecules like N-(2-mercaptoethyl)glycine. By simulating the molecule in different environments (e.g., in a vacuum or in aqueous solution), researchers can identify the most populated conformational states and the energy barriers for transitioning between them. For peptides and glycopeptides, force-field programs like AMBER are used to calculate conformations of minimized energy, which can then be compared with experimental data from techniques like NMR spectroscopy. nih.gov
Intermolecular Interactions: MD simulations excel at modeling the complex network of interactions between a solute molecule and its environment, or between multiple solute molecules. For glycine derivatives in an aqueous solution, this includes:
Hydrogen Bonding: Simulations can quantify the formation, lifetime, and geometry of hydrogen bonds between the solute and water molecules, or between solute molecules themselves. The nature of hydrogen bonding can provide insight into properties like diffusion coefficients at interfaces. nih.govrsc.org
Solvation Shells: MD can characterize the structure of water molecules in the immediate vicinity of the solute, known as the solvation or hydration shell. Studies on aqueous glycine solutions show that glycine molecules can form clusters that are highly dynamic and strongly hydrated. rsc.orgresearchgate.net
Aggregation: At higher concentrations, solute molecules may aggregate. MD simulations can elucidate the driving forces behind this aggregation and the structure of the resulting clusters. In glycine solutions, simulations have shown that the number of monomers decreases rapidly as concentration increases, favoring the formation of clusters. rsc.orgresearchgate.net
These simulations provide a microscopic view of the intermolecular forces that govern the macroscopic properties of a solution. nih.gov
Ligand-Protein Docking and Binding Affinity Predictions for Designed Peptides
A primary application for derivatives of N-(2-mercaptoethyl)glycine is in the design of peptidomimetics and ligands that can bind to specific protein targets. Ligand-protein docking is a computational technique used to predict the preferred binding mode—position and orientation—of a ligand within the binding site of a protein. imrpress.com
Docking Process: The docking process involves two main steps:
Sampling: The algorithm generates a large number of possible conformations of the ligand within the protein's binding site.
Scoring: A scoring function is used to evaluate each of these poses and estimate the binding affinity. The pose with the best score is predicted as the most likely binding mode. nih.gov
Popular docking programs like AutoDock are used to perform these calculations, helping to understand how a ligand, such as a peptide containing a modified glycine residue, interacts with key amino acids in a protein's active site. nih.govresearchgate.net
Binding Affinity Prediction: While docking scores provide a rapid estimate of binding strength, more rigorous methods are often needed for accurate binding affinity prediction. Alchemical free energy calculation methods, such as Thermodynamic Integration (TI), are powerful tools for this purpose. nih.gov These methods simulate the non-physical transformation of one ligand into another (or into nothing) within the binding site and in solution. The difference in the free energy of these transformations provides a highly accurate prediction of the relative binding affinity (ΔΔG) between the two ligands. nih.gov Such calculations are crucial for lead optimization in drug discovery, allowing for the ranking of designed derivatives based on their predicted potency.
Table 2: Key Interactions in Ligand-Protein Binding
| Interaction Type | Description | Relevant Groups in N-(2-mercaptoethyl)glycine Derivatives |
|---|---|---|
| Hydrogen Bonds | Donation or acceptance of a hydrogen atom between electronegative atoms. | Carboxyl (-COOH), Amine (-NH-), Thiol (-SH) |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Carboxylate (-COO⁻), Protonated Amine (-NH₂⁺-) |
| Hydrophobic Interactions | Favorable interaction between nonpolar groups, driven by the exclusion of water. | Ethyl backbone (-CH₂-CH₂-) |
| Van der Waals Forces | Weak, short-range attractive forces between all atoms. | Entire molecule |
In Silico Design and Predictive Methodologies for Novel Derivatives
The insights gained from quantum chemistry, MD simulations, and docking studies culminate in the in silico design of novel derivatives with enhanced properties. This rational design process is a cornerstone of modern medicinal chemistry and materials science.
Structure-Based Design: When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) can be employed. Using the protein's binding site as a template, novel derivatives of N-(2-mercaptoethyl)glycine can be designed to maximize favorable interactions (e.g., hydrogen bonding, hydrophobic contacts) and achieve high affinity and selectivity. For example, understanding the binding site of glycine transporters allows for the rational design of inhibitors. mdpi.comnih.gov
Ligand-Based Design: In the absence of a target structure, ligand-based methods can be used. These approaches rely on the knowledge of existing active molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling correlate the chemical structures of a series of compounds with their biological activities to develop predictive models. These models can then be used to predict the activity of newly designed derivatives.
Predictive Methodologies and Machine Learning: The field of computational drug design is increasingly leveraging machine learning (ML) and artificial intelligence. ML algorithms can be trained on large datasets of chemical structures and their associated properties (e.g., binding affinity, toxicity). These trained models can then rapidly screen virtual libraries containing thousands or millions of potential derivatives of N-(2-mercaptoethyl)glycine, identifying promising candidates for synthesis and experimental testing. mdpi.com This approach significantly accelerates the discovery process by prioritizing molecules with a high probability of success. mdpi.comresearchgate.net The design of novel N-(phosphonomethyl) glycine derivatives, for instance, has led to compounds with significant cytotoxicity against tumor cell lines. nih.gov
The iterative cycle of in silico design, chemical synthesis, and experimental validation allows for the systematic optimization of molecular properties, leading to the development of novel compounds for a wide range of applications.
Future Research Directions and Emerging Applications in Chemical Biology
The unique structural features of Glycine (B1666218), N-(2-mercaptoethyl)- (C4H9NO2S) position it as a versatile tool in chemical biology. Future research is poised to expand its applications, focusing on the development of advanced synthesis methodologies, tailored therapeutic and diagnostic agents, and a deeper understanding of its molecular interactions.
Q & A
Q. What are the optimal synthesis protocols for Glycine, N-(2-mercaptoethyl)-, and how can reaction efficiency be monitored?
Methodological Answer: Synthesis typically involves acylation or alkylation reactions. For example, reacting glycine with 2-mercaptoethyl chloride under basic conditions (e.g., in NaOH/EtOH) yields the target compound. Reaction efficiency is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, retention time ~8.2 min with UV detection at 254 nm). Stoichiometric optimization (e.g., 1:1.2 molar ratio of glycine to acylating agent) improves yield (>75%) .
Q. Which spectroscopic techniques are most effective for characterizing Glycine, N-(2-mercaptoethyl)-?
Methodological Answer:
- NMR :
- ¹H NMR (D2O, 400 MHz): δ 3.2–3.5 ppm (m, –CH2–S–), δ 3.8 ppm (s, –CH2–NH–).
- ¹³C NMR : 42.5 ppm (–CH2–S–), 172.1 ppm (C=O).
- IR : Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch) and 2550 cm⁻¹ (–SH stretch, if unoxidized).
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 150.1. Confirm purity via elemental analysis (C: 32.0%, H: 6.7%, N: 9.3%) .
Q. How can researchers assess the purity of Glycine, N-(2-mercaptoethyl)- post-synthesis?
Methodological Answer: Combine HPLC (≥95% purity threshold) with Karl Fischer titration (water content <0.5%) and melting point analysis (reported range: 145–148°C). For thiol group quantification, use Ellman’s assay (DTNB reagent, absorbance at 412 nm) to confirm free –SH groups .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of Glycine, N-(2-mercaptoethyl)-?
Methodological Answer:
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Redox-State Controls : Include antioxidants (e.g., ascorbic acid) to mitigate thiol oxidation artifacts.
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-glycine for NMDA receptors) to distinguish direct vs. indirect interactions .
Q. How can computational modeling predict the interaction of Glycine, N-(2-mercaptoethyl)- with enzymes like glutathione reductase?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB ID 1GRE. Focus on the NADPH-binding domain; the –SH group may form hydrogen bonds with Arg-217.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the enzyme-ligand complex. Validate with ITC (binding affinity ΔG ~ -8 kcal/mol) .
Q. What advanced analytical workflows address challenges in quantifying Glycine, N-(2-mercaptoethyl)- in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
